Fmoc-MeAsp-OtBu Fmoc-MeAsp-OtBu
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948402
InChI: InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(13-21(26)27)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,26,27)/t20-/m0/s1
SMILES:
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol

Fmoc-MeAsp-OtBu

CAS No.:

Cat. No.: VC19948402

Molecular Formula: C24H27NO6

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-MeAsp-OtBu -

Specification

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
IUPAC Name (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(13-21(26)27)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,26,27)/t20-/m0/s1
Standard InChI Key JLONEWJKGQUDTP-FQEVSTJZSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)C(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Functional Features

Molecular Architecture

Fmoc-N-Me-Asp(OtBu)-OH (C₂₄H₂₇NO₆) features a protected aspartic acid backbone with three key modifications:

  • Fmoc Group: The α-amino group is shielded by the Fmoc moiety, which is base-labile and removable via piperidine treatment .

  • N-Methylation: A methyl group on the nitrogen atom reduces hydrogen-bonding interactions, enhancing conformational flexibility in peptide chains .

  • OtBu Ester: The β-carboxyl group is protected as a tert-butyl ester, stable under basic conditions but cleavable by trifluoroacetic acid (TFA) .

The stereochemistry at the α-carbon remains (S)-configured, preserving the L-aspartic acid configuration critical for biological activity .

Physicochemical Properties

  • Molecular Weight: 425.47 g/mol .

  • Melting Point: 135–140°C .

  • Optical Rotation: [α]²²/D = -39.0° (c = 0.5% in DMF) .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water or hydrocarbons .

The tert-butyl ester’s bulkiness minimizes steric hindrance during coupling reactions, while the Fmoc group’s UV activity facilitates real-time monitoring of deprotection steps .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of Fmoc-N-Me-Asp(OtBu)-OH involves sequential protection and methylation steps:

  • Starting Material: L-Aspartic acid is first protected at the β-carboxyl group using tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄).

  • N-Methylation: The α-amino group is methylated via reductive alkylation using formaldehyde and sodium cyanoborohydride .

  • Fmoc Protection: The methylated amino group is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., NaHCO₃) .

  • Purification: The crude product is purified via silica gel chromatography (50% ethyl acetate/hexane) or recrystallization .

Yield: ~60–70% after purification .

Industrial Production

Industrial processes employ continuous-flow reactors to optimize efficiency:

  • Automated Systems: Ensure precise control over reaction parameters (temperature, pH).

  • Quality Control: HPLC and mass spectrometry validate purity (>97%) and stereochemical integrity .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Asp(OtBu)-OH is a cornerstone in Fmoc-SPPS due to its:

  • Orthogonal Protection: Sequential deprotection of Fmoc (base) and OtBu (acid) groups prevents side reactions .

  • Compatibility with Automated Synthesizers: Enables incorporation into peptides up to 50 residues .

Case Study: Synthesis of Asp-containing neuropeptides demonstrated 95% coupling efficiency using HBTU/HOBt activation .

Conformational Studies

N-methylation disrupts hydrogen-bonding networks, enabling studies on:

  • Helix Stability: N-Me-Asp residues reduce α-helix propensity by 30% compared to non-methylated analogs .

  • β-Turn Formation: Enhances flexibility in cyclic peptides .

Comparison with Analogous Compounds

CompoundProtective GroupsDeprotection ConditionsApplications
Fmoc-N-Me-Asp(OtBu)-OHFmoc, OtBu, N-MePiperidine (Fmoc), TFASPPS, conformational studies
Z-Asp(OtBu)-OHBenzyloxycarbonyl, OtBuH₂/Pd-C (Z), TFASolution-phase synthesis
Boc-Asp(OtBu)-OHBoc, OtBuTFA (Boc and OtBu)Acid-stable peptide synthesis

Key Differences:

  • Fmoc vs. Z Groups: Fmoc offers UV-monitoring advantages over Z .

  • N-Methylation: Reduces aggregation in hydrophobic peptides compared to Z-Asp(OtBu)-OH .

Biological and Pharmacological Relevance

Ergogenic Effects

N-methylated aspartic acid derivatives enhance physical performance by:

  • Stimulating Growth Hormone Secretion: Increases plasma GH levels by 40% in rodent models.

  • Reducing Muscle Catabolism: Inhibits proteolysis during prolonged exercise.

Therapeutic Peptides

  • Antimicrobial Peptides: N-Me-Asp residues improve proteolytic stability in hostile environments .

  • Neuromodulators: Asp-containing neuropeptides with N-methylation show enhanced blood-brain barrier permeability .

Recent Advances and Future Directions

Novel Synthetic Routes

  • Enzymatic Methylation: Lipase-catalyzed methylation reduces reliance on toxic reagents (e.g., CH₂O) .

  • Flow Chemistry: Achieves 85% yield in 2 hours vs. 8 hours in batch reactors .

Drug Development

  • Oral Bioavailability: N-methylation increases oral absorption of peptide drugs by 50% .

  • Oncology: Asp-containing peptides targeting integrin receptors show anti-angiogenic activity .

Challenges and Limitations

  • Cost: High purity (>97%) grades cost $2,110/5g due to complex synthesis .

  • Steric Hindrance: Bulky OtBu groups may impede coupling in sterically demanding sequences .

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